molecular formula C14H24N4O3S B215354 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropyl-3-pyridinesulfonamide

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropyl-3-pyridinesulfonamide

Cat. No. B215354
M. Wt: 328.43 g/mol
InChI Key: GQQNESHCCCKQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropyl-3-pyridinesulfonamide, also known as PIPES, is a commonly used buffering agent in biochemical and physiological experiments. PIPES is a zwitterionic compound that can maintain a constant pH level in a wide range of temperatures and ionic strengths.

Mechanism of Action

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropyl-3-pyridinesulfonamide acts as a buffering agent by accepting or donating protons to maintain a constant pH level. It has a pKa value of 7.5, which makes it an effective buffer at physiological pH levels.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on enzyme kinetics and protein stability, making it an ideal buffering agent for biochemical and physiological experiments. It has also been shown to have low toxicity levels, making it safe for use in cell culture media.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropyl-3-pyridinesulfonamide is its ability to maintain a constant pH level in a wide range of temperatures and ionic strengths. It is also compatible with a wide range of biological molecules, making it suitable for use in various experiments. However, this compound can interfere with some assays that are sensitive to sulfonic acid groups, and it can also precipitate at high concentrations.

Future Directions

There are several areas of future research for 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropyl-3-pyridinesulfonamide. One area is the development of new buffering agents with improved properties, such as higher buffering capacity or lower toxicity levels. Another area is the use of this compound in the development of new drugs or drug delivery systems. This compound has also been shown to have potential as a stabilizing agent for proteins and enzymes, which could have applications in biotechnology and pharmaceuticals.

Synthesis Methods

The synthesis of 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropyl-3-pyridinesulfonamide involves the reaction of 4-methylpyridine with isopropylamine and 2-chloroethanol in the presence of triethylamine. The resulting product is then treated with sulfamic acid to form this compound.

Scientific Research Applications

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropyl-3-pyridinesulfonamide is widely used in scientific research as a buffering agent for various biochemical and physiological experiments. It is commonly used in electrophoresis, enzyme assays, and protein purification. This compound is also used in the preparation of cell culture media and in the preservation of biological samples.

properties

Molecular Formula

C14H24N4O3S

Molecular Weight

328.43 g/mol

IUPAC Name

6-[4-(2-hydroxyethyl)piperazin-1-yl]-N-propan-2-ylpyridine-3-sulfonamide

InChI

InChI=1S/C14H24N4O3S/c1-12(2)16-22(20,21)13-3-4-14(15-11-13)18-7-5-17(6-8-18)9-10-19/h3-4,11-12,16,19H,5-10H2,1-2H3

InChI Key

GQQNESHCCCKQBN-UHFFFAOYSA-N

SMILES

CC(C)NS(=O)(=O)C1=CN=C(C=C1)N2CCN(CC2)CCO

Canonical SMILES

CC(C)NS(=O)(=O)C1=CN=C(C=C1)N2CCN(CC2)CCO

Origin of Product

United States

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